1-(4-Chloro-3-methylbenzyl)piperidin-4-one
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Overview
Description
1-(4-Chloro-3-methylbenzyl)piperidin-4-one is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-(4-Chloro-3-methylbenzyl)piperidin-4-one typically involves the reaction of 4-chloro-3-methylbenzyl chloride with piperidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-3-methylbenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include N-oxides, alcohols, and substituted derivatives .
Scientific Research Applications
1-(4-Chloro-3-methylbenzyl)piperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylbenzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(4-Chloro-3-methylbenzyl)piperidin-4-one can be compared with other piperidine derivatives such as:
1-(4-Chloro-3-methylbenzyl)piperidin-4-amine: This compound has a similar structure but with an amine group instead of a ketone.
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidinones: A class of compounds with a ketone group in the piperidine ring, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and a methyl group on the benzyl ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-8-11(2-3-13(10)14)9-15-6-4-12(16)5-7-15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBFQHNYYHTKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(=O)CC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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